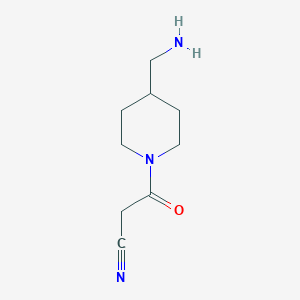

3-(4-(Aminometil)piperidin-1-il)-3-oxopropanonitrilo

Descripción general

Descripción

The compound “3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound “3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile” makes H-bonding with residues GLY 210, GLU 208, ASP 270, and GLU 220, Pi-Pi stacking with TRP 132, ARG 146 and hydrophobic interaction with LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Physical and Chemical Properties Analysis

The compound “3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los derivados de piperidina se han utilizado de diferentes maneras como agentes anticancerígenos . Se encontró que varios alcaloides de piperidina aislados de hierbas naturales exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .

Aplicaciones Antivirales

Los derivados de piperidina también muestran potencial como agentes antivirales. Su estructura única les permite interferir con el ciclo de vida de varios virus, lo que los convierte en una herramienta valiosa en la lucha contra las enfermedades virales .

Aplicaciones Antimaláricas

Las propiedades antimaláricas de los derivados de piperidina los convierten en un área prometedora de investigación en la lucha contra la malaria. Su capacidad para inhibir el crecimiento de los parásitos de Plasmodium, que causan la malaria, se ha documentado en varios estudios .

Aplicaciones Antimicrobianas y Antifúngicas

Los derivados de piperidina han mostrado actividades antimicrobianas y antifúngicas significativas. Pueden inhibir el crecimiento de varias bacterias y hongos, lo que los hace útiles en el desarrollo de nuevos fármacos antimicrobianos y antifúngicos .

Aplicaciones Analgésicas y Antiinflamatorias

Los derivados de piperidina se han utilizado como agentes analgésicos y antiinflamatorios. Pueden ayudar a aliviar el dolor y reducir la inflamación, lo que los hace beneficiosos para personas con afecciones como la artritis .

Aplicaciones Antialzheimer

Los derivados de piperidina han mostrado promesa en el tratamiento de la enfermedad de Alzheimer. Pueden ayudar a mejorar la función cognitiva y retrasar la progresión de la enfermedad .

Aplicaciones Antipsicóticas

Los derivados de piperidina se han utilizado como agentes antipsicóticos. Pueden ayudar a controlar los síntomas de varios trastornos psiquiátricos, incluida la esquizofrenia .

En conclusión, "3-(4-(Aminometil)piperidin-1-il)-3-oxopropanonitrilo" y sus derivados tienen una amplia gama de aplicaciones en la investigación científica, particularmente en el campo del descubrimiento de fármacos . Son una categoría clave y extensa de compuestos heterocíclicos que contienen nitrógeno que muestran una amplia variedad de actividades biológicas .

Mecanismo De Acción

Target of Action

The primary target of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, particularly in response to DNA damage .

Mode of Action

This could lead to alterations in cell cycle regulation and DNA damage response pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the role of its target, the Serine/threonine-protein kinase Chk1 . .

Result of Action

The molecular and cellular effects of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile’s action would likely involve changes in cell cycle regulation and DNA damage response due to its interaction with the Serine/threonine-protein kinase Chk1 . .

Safety and Hazards

Direcciones Futuras

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a promising future direction in this field.

Análisis Bioquímico

Biochemical Properties

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with serine/threonine-protein kinase Chk1, which is involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to bind to specific proteins makes it a valuable tool for studying protein functions and interactions in biochemical pathways.

Cellular Effects

The effects of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the cytotoxicity of certain cell lines, including human liver, breast, and colon cells . By altering gene expression and signaling pathways, this compound can induce changes in cell proliferation, apoptosis, and metabolic activities, making it a potential candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent inhibitor of serine/threonine-protein kinase Chk1, which plays a crucial role in DNA damage response and cell cycle regulation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, including sustained inhibition of target enzymes and prolonged changes in gene expression. These temporal effects highlight the compound’s potential for long-term studies in biochemical research.

Dosage Effects in Animal Models

The effects of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications. These findings underscore the need for careful dosage management in preclinical studies.

Metabolic Pathways

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further studied for their biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in clinical settings.

Subcellular Localization

The subcellular localization of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus, cytoplasm, or other organelles can affect its interactions with biomolecules and subsequent biological effects. Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-[4-(aminomethyl)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-3,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPIEESMJAWEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-4-yl)methanone](/img/structure/B1476240.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476241.png)

![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476242.png)

![3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476244.png)

![2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1476245.png)

![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1476246.png)

![5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476248.png)

![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1476249.png)

![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine](/img/structure/B1476250.png)

![tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide](/img/structure/B1476254.png)

![4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1476256.png)

![5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476259.png)

![3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476260.png)